molecular formula C14H21N3O2 B2811730 2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol CAS No. 866155-57-9

2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol

Cat. No. B2811730
CAS RN: 866155-57-9
M. Wt: 263.341
InChI Key: PJFOHVSMNGRUHW-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol” is a chemical compound with the CAS Number: 866155-57-9. It has a molecular weight of 263.34 and its IUPAC name is 2-cyclopropyl-6-[(2,6-dimethyl-4-morpholinyl)methyl]-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18). This code represents the molecular structure of the compound .

Scientific Research Applications

Dimerization and Hydrogen Bonding

  • Study on Dimerization via Hydrogen Bonds : A study by Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones, a class of compounds that includes 4-pyrimidinol derivatives. These compounds demonstrate significant dimerization through quadruple hydrogen bonding in both solid state and solution, highlighting their potential as building blocks in supramolecular chemistry (Beijer et al., 1998).

Synthesis and Biological Activity

  • Cyclization Reactions with Pyrimidine Derivatives : Shikhaliev et al. (2008) reported on the cyclization of aryl-, aroyl-, and pyrimidinyl cyanamides, leading to the formation of various pyrimidine derivatives. This study is relevant for the synthesis and potential applications of pyrimidine-based compounds (Shikhaliev et al., 2008).
  • Synthesis of Bromophenol Derivatives : Boztaş et al. (2019) conducted research on the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety. These compounds demonstrated effective inhibition of certain enzymes, suggesting potential pharmaceutical applications (Boztaş et al., 2019).

Chemical Properties and Applications

  • Chemical Reactivity and Properties : Wang et al. (2004) explored the synthesis and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. Their study provides insights into the chemical properties and potential applications of pyrimidine derivatives in inhibiting certain enzymes (Wang et al., 2004).
  • Photophysical Properties and pH-Sensing Application : Yan et al. (2017) reported on the design and synthesis of pyrimidine-phthalimide derivatives, investigating their photophysical properties and potential as pH sensors. This research highlights the utility of pyrimidine derivatives in developing novel sensors and logic gates (Yan et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-cyclopropyl-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFOHVSMNGRUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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